![molecular formula C5H7N3O2 B7845360 2-amino-1-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B7845360.png)
2-amino-1-methyl-1H-imidazole-5-carboxylic acid
Overview
Description
2-amino-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and pharmaceuticals. This compound is characterized by an imidazole ring substituted with an amino group at position 2, a methyl group at position 1, and a carboxylic acid group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-methyl-1H-imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable catalyst under mild conditions can yield the desired imidazole derivative . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-methyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-1-methyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-1-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-amino-1H-benzo[d]imidazole-5-carboxylic acid: This compound has a similar structure but with a benzo ring fused to the imidazole ring.
1-methyl-1H-imidazole-5-carboxylic acid: Lacks the amino group at position 2.
2-amino-1H-imidazole-5-carboxylic acid: Lacks the methyl group at position 1.
Uniqueness
2-amino-1-methyl-1H-imidazole-5-carboxylic acid is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity.
Biological Activity
2-Amino-1-methyl-1H-imidazole-5-carboxylic acid is a compound belonging to the imidazole family, which is characterized by its five-membered aromatic heterocyclic structure containing nitrogen. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and potential therapeutic effects in various diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₉N₃O₂
- Molecular Weight : 155.15 g/mol
- Structure : The compound features an imidazole ring with amino and carboxylic acid functional groups, contributing to its reactivity and biological properties.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase, which is crucial in purine metabolism.
- Receptor Modulation : The compound interacts with various receptors, potentially modulating their activity and influencing physiological responses.
- Antimicrobial Activity : The imidazole ring is known for its ability to disrupt microbial membranes, leading to cell death in bacteria and fungi.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory effects observed | |
Escherichia coli | Effective against growth | |
Candida albicans | Antifungal properties noted |
Antiviral Activity
The compound has shown promise in inhibiting viral infections, particularly:
- HIV : Inhibitory effects on HIV integrase have been documented, suggesting potential use in antiretroviral therapy .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Study on HIV Integrase Inhibition :
- Xanthine Oxidase Inhibition :
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential:
- Absorption : The compound's solubility and permeability are influenced by its chemical structure.
- Distribution : Studies suggest that the compound can penetrate biological membranes effectively due to its moderate lipophilicity.
- Metabolism and Excretion : Further research is needed to elucidate the metabolic pathways involved.
Properties
IUPAC Name |
2-amino-3-methylimidazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H2,6,7)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPJVZYHORSGOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.